D149 Dye

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C42H35N3O4S3 |

|---|---|

分子量 |

741.9 g/mol |

IUPAC名 |

2-[5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid |

InChI |

InChI=1S/C42H35N3O4S3/c1-2-43-40(49)38(52-42(43)50)41-44(25-37(46)47)39(48)36(51-41)24-27-18-21-35-33(23-27)31-14-9-15-34(31)45(35)30-19-16-26(17-20-30)22-32(28-10-5-3-6-11-28)29-12-7-4-8-13-29/h3-8,10-13,16-24,31,34H,2,9,14-15,25H2,1H3,(H,46,47) |

InChIキー |

OZFUEQNYOBIXTB-UHFFFAOYSA-N |

正規SMILES |

CCN1C(=O)C(=C2N(C(=O)C(=CC3=CC4=C(C=C3)N(C5C4CCC5)C6=CC=C(C=C6)C=C(C7=CC=CC=C7)C8=CC=CC=C8)S2)CC(=O)O)SC1=S |

製品の起源 |

United States |

Foundational & Exploratory

The Indoline Dye D149: A Comprehensive Technical Guide for Researchers

An In-depth Examination of the Chemical Structure, Properties, and Applications of a Prominent Sensitizer (B1316253) in Dye-Sensitized Solar Cells.

Abstract

This technical guide provides a detailed overview of the indoline (B122111) dye D149, a prominent metal-free organic sensitizer utilized in the field of dye-sensitized solar cells (DSSCs). This document elucidates the chemical structure and International Union of Pure and Applied Chemistry (IUPAC) nomenclature of D149. A comprehensive summary of its key photophysical and electrochemical properties is presented in tabular format for clarity and comparative analysis. Detailed experimental protocols for the synthesis of D149 and the fabrication of D149-sensitized solar cells are provided to facilitate replication and further research. Furthermore, this guide includes essential visualizations, rendered using the DOT language, to illustrate the dye's molecular structure and its functional role within a DSSC, thereby offering a holistic resource for researchers, scientists, and professionals in drug development and materials science.

Chemical Identity and Structure

The D149 dye is a metal-free organic molecule belonging to the indoline class of dyes, which are recognized for their high molar extinction coefficients and efficacy as sensitizers in DSSCs.

IUPAC Name: 2-[5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid.[1]

Molecular Formula: C₄₂H₃₅N₃O₄S₃[1]

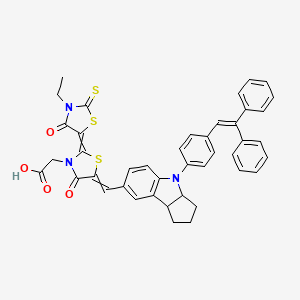

Chemical Structure:

Physicochemical Properties

The performance of D149 as a sensitizer is dictated by its photophysical and electrochemical properties. A summary of these key parameters is provided below.

| Property | Value | Reference |

| Molecular Weight | 741.94 g/mol | [2][3] |

| Melting Point | 284-289 °C | [3] |

| Appearance | Solid, Light brown to black powder | [2] |

| Absorption Maximum (λmax) in Benzene | 525 nm | [4] |

| Absorption Maximum (λmax) in Acetonitrile (B52724) | 537 nm | [4] |

| Absorption Maximum (λmax) in Methanol | 550 nm | [4] |

| Molar Extinction Coefficient at 540 nm | 68,700 M⁻¹cm⁻¹ | |

| Highest Occupied Molecular Orbital (HOMO) | -5.07 eV | |

| Lowest Unoccupied Molecular Orbital (LUMO) | -2.36 eV | |

| HOMO-LUMO Energy Gap (Eg) | 2.71 eV |

Experimental Protocols

Representative Synthesis of this compound

The synthesis of indoline dyes like D149 typically involves a multi-step process. While the exact proprietary synthesis protocol from the original manufacturer may not be publicly available, a general and representative procedure based on the synthesis of similar indoline dyes is outlined below. This process generally involves the synthesis of the indoline donor core, followed by condensation with the rhodanine-3-acetic acid acceptor moiety.

Step 1: Synthesis of the Indoline Donor Moiety The synthesis often starts with the construction of the substituted indoline ring system. This can be achieved through various organic synthesis methodologies, such as Fischer indole (B1671886) synthesis followed by reduction, or other cyclization reactions to form the core heterocyclic structure. The triphenylamine-like donor portion is typically introduced through cross-coupling reactions, such as the Buchwald-Hartwig amination.

Step 2: Formylation of the Indoline Donor The indoline donor is then formylated to introduce an aldehyde group at the active position for subsequent condensation. The Vilsmeier-Haack reaction is a common method for this transformation, employing a mixture of phosphorus oxychloride and dimethylformamide.

Step 3: Knoevenagel Condensation with the Acceptor The final step is a Knoevenagel condensation between the formylated indoline donor and the rhodanine-3-acetic acid acceptor. This reaction is typically carried out in the presence of a base, such as piperidine (B6355638) or pyridine, in a suitable solvent like ethanol (B145695) or acetic acid, and often requires heating to proceed to completion.

Purification: The crude this compound is then purified using techniques such as column chromatography on silica (B1680970) gel, followed by recrystallization from an appropriate solvent system to yield the final product.

Fabrication of D149-Sensitized Solar Cells

The following protocol details the fabrication of a typical dye-sensitized solar cell using this compound.

1. Preparation of TiO₂ Photoanode:

-

A transparent conductive oxide (TCO) glass substrate (e.g., FTO or ITO glass) is cleaned thoroughly by sonication in a sequence of detergent, deionized water, acetone, and isopropanol.

-

A compact blocking layer of TiO₂ is often deposited on the TCO glass by a method like spray pyrolysis or spin coating, followed by sintering at high temperatures (e.g., 450-500 °C).

-

A mesoporous layer of TiO₂ nanoparticles is then deposited on top of the blocking layer, typically by screen printing or doctor-blading a TiO₂ paste.

-

The TiO₂-coated substrate is gradually heated and then sintered at a high temperature (e.g., 450-500 °C) for a specific duration to ensure good particle necking and removal of organic binders.

2. Sensitization of the TiO₂ Photoanode:

-

The sintered TiO₂ photoanode is immersed in a solution of this compound. A typical dye solution consists of 0.3-0.5 mM D149 in a solvent mixture, such as acetonitrile and tert-butanol (B103910) (1:1 v/v).[2]

-

The immersion is carried out for a sufficient time (e.g., 12-24 hours) to allow for the formation of a monolayer of the dye on the TiO₂ surface.

-

After sensitization, the photoanode is rinsed with the solvent used for the dye solution to remove any non-adsorbed dye molecules and then dried.

3. Assembly of the DSSC:

-

A counter electrode is prepared, typically by depositing a thin layer of a catalyst, such as platinum, on another TCO glass substrate.

-

The sensitized TiO₂ photoanode and the platinum counter electrode are assembled into a sandwich-like structure, separated by a thin thermoplastic sealant (e.g., Surlyn®).

-

The cell is sealed by heating the polymer frame.

4. Electrolyte Injection:

-

An electrolyte solution, commonly containing an iodide/triiodide (I⁻/I₃⁻) redox couple in a suitable organic solvent (e.g., acetonitrile or 3-methoxypropionitrile), is introduced into the space between the electrodes through pre-drilled holes in the counter electrode.

-

The holes are then sealed to prevent leakage of the electrolyte.

Visualizations

Logical Relationship in a Dye-Sensitized Solar Cell (DSSC)

The following diagram illustrates the fundamental operational principle of a DSSC sensitized with this compound.

Energy Level Diagram for D149 in a DSSC

This diagram shows the relative energy levels of the key components in a D149-sensitized solar cell, illustrating the thermodynamic driving forces for electron transfer.

References

- 1. researchgate.net [researchgate.net]

- 2. Structural features of indoline donors in D–A-π-A type organic sensitizers for dye-sensitized solar cells - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]

- 3. kyutech.repo.nii.ac.jp [kyutech.repo.nii.ac.jp]

- 4. Synthesis of an Organic Dye Based on Indoline for Use in Dye-Sensitized Solar Cells [jcst.icrc.ac.ir]

In-Depth Technical Guide: Synthesis and Purification Protocol for D149 Dye

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification protocol for the indoline (B122111) dye D149, a prominent metal-free organic sensitizer (B1316253) utilized in dye-sensitized solar cells (DSSCs). The following sections detail the necessary reagents, step-by-step experimental procedures, and purification methods, supported by quantitative data and a visual workflow diagram.

Core Synthesis and Purification Data

The synthesis of D149 is a multi-step process involving the preparation of a key indoline intermediate followed by a condensation reaction to form the final dye. Purification is typically achieved through column chromatography.

| Parameter | Value | Reference |

| Intermediate Yield | 85% | [1] |

| Final Dye Yield | 95% | [1] |

| Purification Method | Silica (B1680970) Gel Column Chromatography | [1] |

| Eluent System | Dichloromethane (B109758) / Methanol (B129727) (10:1 v/v) | [1] |

| Final Purity | >98% (by ¹H NMR) | [1] |

Experimental Protocols

The synthesis of D149 can be broken down into two primary stages: the synthesis of the indoline intermediate and the subsequent synthesis of the final D149 dye.

Stage 1: Synthesis of 4-(4-(2,2-diphenylethenyl)phenyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole

This intermediate provides the core indoline structure of the this compound.

Reagents:

-

1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole

-

4-(2,2-diphenylethenyl)phenyl trifluoromethanesulfonate

-

Tris(dibenzylideneacetone)dipalladium(0)

-

Tri-tert-butylphosphine

-

Sodium tert-butoxide

-

Toluene

Procedure:

-

A mixture of 1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole, 4-(2,2-diphenylethenyl)phenyl trifluoromethanesulfonate, tris(dibenzylideneacetone)dipalladium(0), tri-tert-butylphosphine, and sodium tert-butoxide is prepared in toluene.

-

The reaction mixture is stirred at 80°C for 5 hours under an inert atmosphere (e.g., argon or nitrogen).

-

After cooling to room temperature, the mixture is poured into water and extracted with ethyl acetate (B1210297).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate eluent to yield the desired indoline intermediate as a pale yellow solid.[1]

Stage 2: Synthesis of this compound

The final this compound is synthesized via a Knoevenagel condensation reaction between the indoline intermediate and a rhodanine (B49660) derivative.

Reagents:

-

4-(4-(2,2-diphenylethenyl)phenyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole (from Stage 1)

-

Phosphorus oxychloride

-

N,N-dimethylformamide (DMF)

-

3-ethyl-2-thioxo-4-oxothiazolidine-5-acetic acid (a rhodanine derivative)

Procedure:

-

The indoline intermediate is dissolved in N,N-dimethylformamide.

-

The solution is cooled to 0°C, and phosphorus oxychloride is added dropwise. The mixture is stirred at room temperature for 3 hours.

-

The reaction mixture is then poured into ice water and neutralized with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is collected by filtration and washed with water to give the aldehyde intermediate.

-

A solution of the aldehyde intermediate, 3-ethyl-2-thioxo-4-oxothiazolidine-5-acetic acid, and piperidine in acetonitrile is refluxed for 5 hours.

-

After cooling, the solvent is removed under reduced pressure.

-

The residue is dissolved in a mixed solvent of dichloromethane and methanol.[1]

-

The crude this compound is then purified by silica gel column chromatography.[1]

Purification Protocol

Method: Silica Gel Column Chromatography

-

Stationary Phase: Silica gel (230-400 mesh) is used to pack the column.

-

Eluent: A solvent mixture of dichloromethane and methanol in a 10:1 volume ratio is used as the mobile phase.[1]

-

Procedure:

-

The crude this compound is dissolved in a minimal amount of the eluent and loaded onto the prepared silica gel column.

-

The column is eluted with the dichloromethane/methanol mixture.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure dye.

-

The pure fractions are combined and the solvent is removed under reduced pressure to yield the purified this compound as a dark purple solid.[1]

-

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

In-depth Technical Guide to the Absorption and Emission Spectra of D149 Dye

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral properties of the indoline (B122111) dye D149, a prominent sensitizer (B1316253) in dye-sensitized solar cells (DSSCs). This document outlines the core photophysical characteristics, detailed experimental protocols for their measurement, and a visualization of the dye's operational mechanism.

Core Photophysical Properties of D149 Dye

The this compound, a metal-free organic sensitizer, is renowned for its high molar extinction coefficient and efficiency in converting light to electrical energy. Its absorption and emission characteristics are highly dependent on the solvent environment, a crucial consideration for its application and for the study of similar chromophores.

Absorption and Emission Spectra

The absorption spectra of D149 are characterized by a strong band in the visible region, attributed to an intramolecular charge-transfer (ICT) transition, and another significant band in the near-UV region. The position of these bands, particularly the emission maximum, is sensitive to the polarity of the solvent.

Table 1: Absorption and Emission Maxima of this compound in Various Solvents

| Solvent | Absorption Maximum (λmax) | Emission Maximum (λem) |

| Benzene | 540 nm | 590 nm |

| Acetonitrile | 530 nm | 661 nm |

| Methanol | 528 nm | 670 nm |

| Acetonitrile/tert-butanol (1:1 v/v) | 530 nm | Not Reported |

Data sourced from multiple studies.[1][2][3]

Molar Extinction Coefficient and Fluorescence Quantum Yield

Table 2: Photophysical Constants for this compound

| Solvent | Molar Extinction Coefficient (ε) at λmax | Fluorescence Quantum Yield (Φf) |

| Acetonitrile/tert-butanol (1:1 v/v) | 72,350 L·mol-1·cm-1 at 530 nm | Not Reported |

| Benzene | Not Reported | Relative quantum yields have been discussed but absolute values are not specified.[1][2] |

| Acetonitrile | Not Reported | Relative quantum yields have been discussed but absolute values are not specified.[1][2] |

| Methanol | Not Reported | Relative quantum yields have been discussed but absolute values are not specified.[1][2] |

Experimental Protocols

The following sections detail the methodologies for measuring the absorption and emission spectra of D149, synthesized from established laboratory practices for organic dyes.

UV-Vis Absorption Spectroscopy

This protocol outlines the steps to determine the absorption spectrum and molar extinction coefficient of the this compound.

Materials and Equipment:

-

This compound

-

Spectroscopic grade solvents (e.g., benzene, acetonitrile, methanol)

-

Volumetric flasks and pipettes

-

Dual-beam UV-Vis spectrophotometer (e.g., Varian Cary 5000)

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain solutions with concentrations that will result in absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

-

Blank Measurement: Fill a clean quartz cuvette with the pure solvent to be used for the measurements. Place the cuvette in the sample holder and record a baseline spectrum. This will be subtracted from the sample spectra to correct for solvent absorption and any instrumental drift.

-

Sample Measurement: Rinse the cuvette with a small amount of the most dilute D149 solution, then fill the cuvette with the solution. Place it in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 300-800 nm).

-

Repeat for all Concentrations: Repeat the measurement for all prepared dilutions, starting from the lowest concentration and moving to the highest.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance at λmax versus concentration.

-

According to the Beer-Lambert law (A = εbc), the slope of the linear fit of this graph will be the molar extinction coefficient (ε) since the path length (b) is 1 cm.

-

Fluorescence Spectroscopy

This protocol describes the measurement of the emission spectrum and the relative fluorescence quantum yield of the this compound.

Materials and Equipment:

-

This compound solutions of known absorbance (prepared as in section 2.1)

-

A standard fluorescent dye with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4)

-

Spectrofluorometer (e.g., Horiba Jobin Yvon Fluorolog)

-

Quartz fluorescence cuvettes (1 cm path length)

Procedure:

-

Instrument Setup: Turn on the spectrofluorometer and allow the excitation lamp to stabilize. Set the excitation and emission monochromators to the desired wavelengths and slit widths.

-

Standard Measurement:

-

Prepare a solution of the standard dye with an absorbance at the excitation wavelength matching that of the D149 sample.

-

Record the emission spectrum of the standard solution.

-

-

Sample Measurement:

-

Using the same instrument settings, record the emission spectrum of the D149 solution. The absorbance of the D149 solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

-

-

Solvent Blank: Record the emission spectrum of the pure solvent to subtract any background fluorescence.

-

Data Analysis:

-

Correct the emission spectra for the instrument's response and subtract the solvent blank.

-

Integrate the area under the corrected emission spectra for both the standard and the D149 sample.

-

The relative fluorescence quantum yield (Φf,sample) can be calculated using the following equation:

Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)

Where:

-

Φf,std is the quantum yield of the standard

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

-

Visualizing the Mechanism of Action in a Dye-Sensitized Solar Cell (DSSC)

While D149 does not have a "signaling pathway" in a biological context, its function within a DSSC can be conceptualized as a signal transduction process, converting light energy into electrical current. The following diagram illustrates this workflow.

Caption: Workflow of D149 in a Dye-Sensitized Solar Cell.

This diagram illustrates the key steps in the conversion of light to electricity facilitated by the this compound. Upon absorption of a photon (1), the dye transitions to an excited state. From this excited state, an electron is injected into the conduction band of the titanium dioxide (TiO₂) semiconductor (2). The electron then travels through an external circuit, generating a current (3). The oxidized dye is subsequently reduced back to its ground state by an electron from the iodide/triiodide redox couple in the electrolyte (4). Finally, the electrolyte is regenerated at the counter electrode, completing the circuit (5). Competing de-excitation pathways, such as fluorescence or non-radiative decay, reduce the overall efficiency.

References

An In-depth Technical Guide to the HOMO and LUMO Energy Levels of D149 Dye

This technical guide provides a comprehensive overview of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the indoline-based D149 dye, a prominent sensitizer (B1316253) in dye-sensitized solar cells (DSSCs). This document is intended for researchers, scientists, and professionals in the fields of materials science and drug development, offering detailed data, experimental protocols, and theoretical frameworks.

Quantitative Data on D149 Energy Levels

The electronic properties of D149, particularly its HOMO and LUMO energy levels, are critical determinants of its performance in photovoltaic applications. These energy levels dictate the efficiency of electron injection into the semiconductor's conduction band and the regeneration of the dye by the electrolyte. Below is a summary of reported theoretical and experimental values for the HOMO and LUMO energy levels of the this compound.

| Parameter | Theoretical Value (eV) | Experimental Value (eV) | Method of Determination |

| HOMO | -5.07[1] | -5.49[2] | Theoretical: Density Functional Theory (DFT).[1] Experimental: Cyclic Voltammetry (CV)[2] |

| LUMO | -2.36[1] | - | Theoretical: Time-Dependent Density Functional Theory (TD-DFT).[1] Experimental: Calculated from HOMO and optical band gap (UV-Vis Spectroscopy). |

| Energy Gap (Eg) | 2.71 | - | Calculated from theoretical HOMO and LUMO values. |

Experimental Protocols for Energy Level Determination

The experimental determination of the HOMO and LUMO energy levels of organic dyes like D149 is typically a two-part process involving cyclic voltammetry and UV-Vis absorption spectroscopy.

Determination of HOMO Level via Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique used to measure the oxidation potential of the dye, which is then correlated to its HOMO energy level.

Materials and Equipment:

-

Three-electrode electrochemical cell (working electrode, reference electrode, counter electrode)

-

Potentiostat

-

Inert gas (e.g., Argon or Nitrogen)

-

Anhydrous, degassed solvent (e.g., acetonitrile (B52724) or dichloromethane)

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) - TBAPF6)

-

This compound sample

-

Ferrocene (B1249389) (as an internal reference standard)

Procedure:

-

Solution Preparation: Prepare a solution of the this compound (typically in the millimolar range) in the chosen solvent containing the supporting electrolyte.

-

Cell Assembly: Assemble the three-electrode cell with the prepared solution. The working electrode is typically a glassy carbon or platinum electrode, the reference electrode is often Ag/AgCl or a saturated calomel (B162337) electrode (SCE), and the counter electrode is usually a platinum wire.

-

Deoxygenation: Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere above the solution throughout the experiment.

-

Ferrocene Calibration: Record the cyclic voltammogram of ferrocene in the same electrolyte solution. The ferrocene/ferrocenium (Fc/Fc+) redox couple serves as an internal reference. The midpoint potential of the Fc/Fc+ couple is typically assumed to be -4.8 eV relative to the vacuum level.

-

D149 Measurement: Record the cyclic voltammogram of the this compound solution. Scan the potential towards positive values to observe the oxidation peak of the dye.

-

Data Analysis: Determine the onset oxidation potential (Eoxonset) of the this compound from the voltammogram.

-

HOMO Calculation: The HOMO energy level can be estimated using the following empirical formula: EHOMO (eV) = -[Eoxonset (vs Fc/Fc+) + 4.8]

Determination of LUMO Level via UV-Vis Absorption Spectroscopy

The LUMO energy level is typically not measured directly but is calculated from the experimentally determined HOMO level and the optical energy gap (Eg). The optical energy gap is determined from the onset of the absorption spectrum measured by UV-Vis spectroscopy.

Materials and Equipment:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Spectroscopic grade solvent (e.g., ethanol, acetonitrile, or dichloromethane)

-

This compound sample

Procedure:

-

Solution Preparation: Prepare a dilute solution of the this compound in the chosen spectroscopic grade solvent. The concentration should be adjusted to yield an absorbance in the range of 0.5 to 1.5 at the absorption maximum.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

-

Sample Measurement: Fill a quartz cuvette with the this compound solution and record its absorption spectrum over a relevant wavelength range (typically 300-800 nm for D149).

-

Data Analysis: Determine the wavelength of the absorption onset (λonset) from the red-edge of the lowest energy absorption band in the spectrum.

-

Energy Gap Calculation: Calculate the optical energy gap (Eg) using the following equation: Eg (eV) = 1240 / λonset (nm)

-

LUMO Calculation: The LUMO energy level can then be calculated as: ELUMO (eV) = EHOMO (eV) + Eg (eV)

Theoretical Determination of HOMO and LUMO Energy Levels

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for predicting the electronic structure and properties of molecules like D149.

Computational Methodology:

-

Software: Gaussian, TURBOMOLE, or other quantum chemistry software packages are commonly used.

-

Method: The ground-state geometry of the D149 molecule is typically optimized using DFT. A popular choice of functional is B3LYP, often paired with a basis set such as 6-31G(d) or larger.[3]

-

HOMO Energy: The energy of the Highest Occupied Molecular Orbital is a direct output of the ground-state DFT calculation.

-

LUMO Energy and Excited States: The energies of the excited states and the LUMO are often calculated using TD-DFT.[4] This method provides information about the electronic transitions, which correspond to the absorption spectrum.

-

Solvent Effects: To better mimic experimental conditions, solvent effects are often included in the calculations using a polarizable continuum model (PCM).

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for the fabrication and characterization of a dye-sensitized solar cell (DSSC) using the this compound.

References

Unveiling the Optical Properties of D149 Dye: A Technical Guide to its Molar Extinction Coefficient in Solution

For Immediate Release

This technical guide provides an in-depth analysis of the molar extinction coefficient of the D149 indoline (B122111) dye, a prominent sensitizer (B1316253) in the field of dye-sensitized solar cells (DSSCs). Addressed to researchers, scientists, and professionals in drug development and materials science, this document compiles essential quantitative data, detailed experimental protocols, and visual workflows to facilitate a comprehensive understanding of the photophysical properties of D149 in various solvent environments.

Core Data Summary

The molar extinction coefficient (ε) is a critical parameter that quantifies how strongly a substance absorbs light at a specific wavelength. For the D149 dye, this value is crucial for optimizing the light-harvesting efficiency of solar cells. The following table summarizes the available quantitative data for the molar extinction coefficient and absorption maxima (λmax) of D149 in different solvents.

| Solvent | Absorption Maximum (λmax) (nm) | Molar Extinction Coefficient (ε) (M-1cm-1) |

| General | 540 | 68,700[1] |

| Benzene | ~525-550[2][3] | Not explicitly reported |

| Acetonitrile | ~525-550[2][3] | Not explicitly reported |

| Methanol (B129727) | ~525-550[2][3] | Not explicitly reported |

| Ethanol | ~530 | Not explicitly reported |

| Acetonitrile/tert-butanol (1:1 v/v) | ~530 | Not explicitly reported |

| BmimBF4-Acetonitrile mixture | ~530 | Not explicitly reported |

Note: While the absorption maxima for D149 in benzene, acetonitrile, and methanol are reported to be in a similar range, specific molar extinction coefficients for these solvents were not explicitly available in the reviewed literature.

Experimental Protocol: Determination of Molar Extinction Coefficient

The determination of the molar extinction coefficient of this compound in a given solvent is fundamentally based on the Beer-Lambert law, which establishes a linear relationship between absorbance and the concentration of an absorbing species. The following protocol outlines the standard procedure using UV-Vis spectrophotometry.

1. Materials and Equipment:

-

This compound of high purity

-

Spectrophotometric grade solvent (e.g., acetonitrile, methanol, etc.)

-

Calibrated UV-Vis spectrophotometer

-

Analytical balance

-

Volumetric flasks (various sizes)

-

Calibrated micropipettes

-

Quartz cuvettes (typically 1 cm path length)

2. Procedure:

a. Preparation of a Stock Solution: i. Accurately weigh a small amount of this compound using an analytical balance. ii. Dissolve the weighed dye in a precise volume of the chosen solvent within a volumetric flask to create a stock solution of known concentration (e.g., 1 mM). Ensure complete dissolution, using sonication if necessary.

b. Preparation of Serial Dilutions: i. From the stock solution, prepare a series of dilutions with decreasing concentrations (e.g., 10 µM, 8 µM, 6 µM, 4 µM, 2 µM) in the same solvent using volumetric flasks and micropipettes.

c. Spectrophotometric Measurement: i. Set the UV-Vis spectrophotometer to scan a wavelength range that includes the expected absorption maximum of D149 (e.g., 300-800 nm). ii. Use a cuvette filled with the pure solvent as a blank to calibrate the spectrophotometer (zero absorbance). iii. Measure the absorbance spectrum for each of the prepared dilutions, ensuring the cuvette is rinsed with the respective solution before each measurement. iv. Identify the wavelength of maximum absorbance (λmax) from the spectra.

d. Data Analysis: i. Record the absorbance value at λmax for each concentration. ii. Plot a graph of absorbance at λmax (on the y-axis) versus concentration (on the x-axis). iii. Perform a linear regression analysis on the data points. The resulting plot should be a straight line passing through the origin, in accordance with the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar extinction coefficient, b is the path length of the cuvette, and c is the concentration). iv. The molar extinction coefficient (ε) is calculated from the slope of the linear regression line (slope = εb). Since the path length (b) is typically 1 cm, the slope of the line is equal to the molar extinction coefficient.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the molar extinction coefficient of this compound.

As D149 is a synthetic dye primarily utilized in materials science for solar energy applications, it is not involved in biological signaling pathways. Therefore, a signaling pathway diagram is not applicable to the context of this technical guide. The provided information focuses on the core physicochemical properties relevant to its application as a photosensitizer.

References

D149 Dye: A Technical Guide to Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of the indoline-based, metal-free organic sensitizer (B1316253), D149 dye. Renowned for its high molar extinction coefficient and its efficacy in dye-sensitized solar cells (DSSCs), understanding the solubility of D149 in various organic solvents is critical for optimizing its performance in photovoltaic applications and for its potential use in other research and development areas.[1][2]

Core Properties of this compound

D149, also known as indoline (B122111) dye D149, is a high-performance sensitizer in the field of renewable energy, particularly in the fabrication of DSSCs, where it has demonstrated high solar energy conversion efficiencies.[1][3] Its molecular structure, characterized by an indoline donor group and a cyanoacrylic acid acceptor/anchoring group, allows for efficient charge separation and electron injection into semiconductor materials like titanium dioxide (TiO₂) and tin dioxide (SnO₂).[1][4]

| Property | Value | Reference |

| CAS Number | 786643-20-7 | [5] |

| Molecular Formula | C₄₂H₃₅N₃O₄S₃ | [2] |

| Molecular Weight | 741.94 g/mol | [2] |

| Appearance | Light brown to black solid | [2] |

| Peak Extinction Coefficient | 68,700 M⁻¹cm⁻¹ at 540 nm | [6] |

Solubility of D149 in Organic Solvents

Quantitative and Qualitative Solubility Data

| Solvent | Solubility | Temperature (°C) | Notes | Reference |

| Dimethyl Sulfoxide (DMSO) | 1 mg/mL (1.35 mM) | Not Specified | Ultrasonic assistance may be needed. Hygroscopic DMSO can significantly impact solubility; use newly opened solvent. | [2][6] |

| Water | < 0.1 mg/mL | Not Specified | Considered insoluble. | [2][6] |

| Acetonitrile/tert-Butanol (1:1 v/v) | 0.5 mM | Not Specified | Commonly used as a dyeing solution for sensitizing TiO₂ films. | [2][7] |

| Methoxypropionitrile | Not Specified | Not Specified | Used as a component in an electrolyte solution for DSSCs. | [2] |

| Benzene | Not Specified | Not Specified | Used for photophysical studies. | [8] |

| Acetonitrile | Not Specified | Not Specified | Used for photophysical studies. Lifetimes of the excited state have been measured in this solvent. | [8][9] |

| Methanol | Not Specified | Not Specified | Used for photophysical studies. Faster deactivation of the dye was observed compared to other solvents. | [8][9] |

| Acetone | Not Specified | Not Specified | Used for photophysical studies. | [9] |

| Tetrahydrofuran (THF) | Not Specified | Not Specified | Used for photophysical studies. | [9] |

| Chloroform | Not Specified | Not Specified | Used for photophysical studies. | [9] |

Experimental Protocols for Solubility Determination

For solvents where quantitative data is unavailable, the following established methods can be employed to determine the solubility of D149.

Spectrophotometric Method

This method is highly suitable for colored compounds like D149 and relies on the Beer-Lambert law. It involves creating a calibration curve from solutions of known concentrations to determine the concentration of a saturated solution.

Detailed Methodology:

-

Preparation of Standard Solutions:

-

Accurately weigh a precise amount of this compound and dissolve it in the organic solvent of interest to create a stock solution of a known concentration (e.g., 0.1 mg/mL).

-

Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations.

-

-

Determination of Maximum Absorbance Wavelength (λmax):

-

Generation of a Calibration Curve:

-

Set the spectrophotometer to the determined λmax.

-

Measure the absorbance of each standard solution, using the pure organic solvent as a blank.

-

Plot a graph of absorbance versus concentration for the standard solutions. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

-

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed container.

-

Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[12]

-

-

Measurement of Saturated Solution Absorbance:

-

After agitation, allow the solution to stand for the excess solid to settle.

-

Carefully withdraw a sample from the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.[12]

-

Dilute the filtered saturated solution with the same solvent to bring the absorbance within the linear range of the calibration curve. Record the dilution factor accurately.

-

Measure the absorbance of the diluted saturated solution at the λmax.

-

-

Calculation of Solubility:

-

Use the equation of the calibration curve to calculate the concentration of the diluted saturated solution.

-

Multiply this concentration by the dilution factor to determine the concentration of the saturated solution, which represents the solubility of D149 in that solvent at the specified temperature.[12]

-

Gravimetric Method

The gravimetric method is a direct approach that involves measuring the mass of the solute dissolved in a known volume of solvent.[13]

Detailed Methodology:

-

Preparation of a Saturated Solution:

-

Prepare a saturated solution of D149 in the chosen organic solvent as described in step 4 of the spectrophotometric method.

-

-

Sample Withdrawal and Filtration:

-

Carefully withdraw a precise volume of the supernatant from the saturated solution using a calibrated pipette. Filter the sample to remove any undissolved solids.

-

-

Solvent Evaporation:

-

Transfer the filtered aliquot to a pre-weighed, clean, and dry evaporating dish.

-

Slowly evaporate the solvent under controlled conditions (e.g., in a fume hood or a vacuum oven at a temperature that will not degrade the dye).

-

-

Mass Determination:

-

Once the solvent has completely evaporated, cool the evaporating dish containing the dry D149 residue to room temperature in a desiccator.

-

Weigh the dish on an analytical balance.

-

Repeat the process of heating, cooling, and weighing until a constant mass is achieved.[13]

-

-

Calculation of Solubility:

-

The mass of the dissolved dye is the final constant mass of the dish with the residue minus the initial mass of the empty dish.

-

The solubility is then calculated by dividing the mass of the dissolved dye by the volume of the solvent aliquot taken.

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining this compound solubility.

D149 in Dye-Sensitized Solar Cell (DSSC) Operation

Caption: Electron transfer pathway in a D149-sensitized solar cell.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Isomerization and Aggregation of the Solar Cell Dye D149 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. spiedigitallibrary.org [spiedigitallibrary.org]

- 5. This compound | indoline dye | CAS# 786643-20-7 | InvivoChem [invivochem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. rsc.org [rsc.org]

- 8. Isomerization and Aggregation of the Solar Cell Dye D149 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] Ultrafast photoinduced relaxation dynamics of the indoline dye D149 in organic solvents. | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

Electrochemical Characterization of D149 Dye: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the electrochemical characterization of the indoline (B122111) dye D149, a prominent sensitizer (B1316253) in dye-sensitized solar cells (DSSCs). This document is intended for researchers, scientists, and professionals in the fields of materials science and drug development, offering detailed experimental protocols, data analysis, and visualization of key electrochemical processes.

Core Electrochemical Properties of D149 Dye

The electrochemical properties of D149 are crucial for understanding its performance in DSSCs. These properties, primarily determined through cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS), dictate the efficiency of electron injection into the semiconductor's conduction band, the regeneration of the dye by the electrolyte, and the extent of undesirable charge recombination processes.

Data Summary

The following table summarizes the key quantitative electrochemical and photophysical data for this compound, compiled from various experimental and theoretical studies.

| Parameter | Value | Method | Reference |

| Oxidation Potential (Eox) | ~0.8 - 1.0 V vs. NHE | Cyclic Voltammetry | [Theoretical & Experimental Studies] |

| Reduction Potential (Ered) | ~ -1.1 to -1.3 V vs. NHE | Cyclic Voltammetry | [Theoretical & Experimental Studies] |

| HOMO Energy Level | ~ -5.2 to -5.4 eV | Cyclic Voltammetry | [Theoretical & Experimental Studies] |

| LUMO Energy Level | ~ -3.1 to -3.3 eV | Cyclic Voltammetry & UV-Vis | [Theoretical & Experimental Studies] |

| Electrochemical Band Gap | ~ 2.0 - 2.2 eV | Cyclic Voltammetry | [Calculated from Eox and Ered] |

| Optical Band Gap | ~ 2.1 - 2.3 eV | UV-Vis Spectroscopy | [Experimental Studies] |

| Electron Lifetime (τe) | Varies with conditions (ns to ms) | Electrochemical Impedance Spectroscopy | [Experimental Studies] |

| Charge Transfer Resistance (Rct) | Varies with conditions | Electrochemical Impedance Spectroscopy | [Experimental Studies] |

Experimental Protocols

Detailed methodologies for the key electrochemical characterization techniques are provided below. These protocols are synthesized from best practices for organic dye characterization.

Cyclic Voltammetry (CV)

Cyclic voltammetry is employed to determine the oxidation and reduction potentials of the this compound, from which the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be estimated.

Objective: To determine the redox potentials of D149 and estimate its HOMO and LUMO energy levels.

Materials and Equipment:

-

Potentiostat/Galvanostat

-

Three-electrode electrochemical cell (glassy carbon working electrode, platinum wire counter electrode, Ag/AgCl or Ag/AgNO3 reference electrode)

-

This compound

-

Anhydrous acetonitrile (B52724) (ACN) or dichloromethane (B109758) (DCM)

-

Supporting electrolyte: 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF6) or tetrabutylammonium perchlorate (B79767) (TBAP)

-

Ferrocene (B1249389) (as an internal standard)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Solution Preparation: Prepare a 0.1 to 1 mM solution of this compound in the chosen solvent containing 0.1 M of the supporting electrolyte.

-

Electrode Preparation: Polish the glassy carbon working electrode with alumina (B75360) slurry, sonicate in ethanol (B145695) and deionized water, and dry thoroughly.

-

Cell Assembly: Assemble the three-electrode cell with the prepared electrodes and the this compound solution.

-

Deoxygenation: Purge the solution with an inert gas for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere above the solution throughout the experiment.

-

Cyclic Voltammogram Acquisition:

-

Set the potential window. A typical range for organic dyes is from -2.0 V to +2.0 V.

-

Set the scan rate, typically starting at 100 mV/s.

-

Run the cyclic voltammetry experiment, recording the current response as a function of the applied potential.

-

-

Internal Standard Calibration: After recording the voltammogram of the dye, add a small amount of ferrocene to the solution and record a new voltammogram. The ferrocene/ferrocenium (Fc/Fc+) redox couple has a well-defined potential (0.64 V vs. NHE) and is used to calibrate the measured potentials.

-

Data Analysis:

-

Determine the onset oxidation potential (Eonset,ox) and onset reduction potential (Eonset,red) from the voltammogram.

-

Calculate the formal potentials (E1/2) as the average of the anodic and cathodic peak potentials.

-

Estimate the HOMO and LUMO energy levels using the following empirical formulas:

-

EHOMO (eV) = -[Eoxonset vs. Fc/Fc+ + 4.8]

-

ELUMO (eV) = -[Eredonset vs. Fc/Fc+ + 4.8]

-

Note: The value of 4.8 eV is the energy level of the Fc/Fc+ couple relative to the vacuum level. This value can vary slightly depending on the reference source.

-

-

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful technique to investigate the charge transfer, transport, and recombination processes occurring at the interfaces within a fully assembled DSSC.

Objective: To characterize the charge transfer and recombination kinetics in a D149-sensitized solar cell.

Materials and Equipment:

-

Potentiostat/Galvanostat with a frequency response analyzer (FRA) module

-

Fabricated D149-sensitized solar cell

-

Solar simulator (AM 1.5G)

-

Mask to define the active area of the cell

Procedure:

-

Cell Preparation: Fabricate a DSSC using D149 as the sensitizer on a TiO2 photoanode, a suitable electrolyte (e.g., I-/I3- redox couple in ACN), and a platinized counter electrode.

-

Experimental Setup: Connect the working, counter, and reference (optional, can be a three-electrode setup or a two-electrode setup where the counter electrode also acts as the reference) terminals of the potentiostat to the corresponding electrodes of the DSSC.

-

Measurement Conditions:

-

Place the cell under the solar simulator and illuminate with 1 sun intensity (100 mW/cm2).

-

Apply a DC bias voltage to the cell, typically ranging from 0 V to the open-circuit voltage (Voc) of the cell.

-

-

EIS Spectrum Acquisition:

-

Apply a small AC perturbation voltage (typically 10 mV) over a wide frequency range (e.g., 100 kHz to 0.1 Hz).

-

Record the impedance response of the cell at each frequency.

-

-

Data Analysis:

-

Plot the impedance data as a Nyquist plot (-Z'' vs. Z').

-

The Nyquist plot of a DSSC typically shows three semicircles corresponding to the impedance at the counter electrode/electrolyte interface (high frequency), the TiO2/dye/electrolyte interface (intermediate frequency), and the diffusion of the redox species in the electrolyte (low frequency).

-

Fit the experimental data to an appropriate equivalent circuit model to extract key parameters such as the charge transfer resistance (Rct) at the TiO2/dye/electrolyte interface and the electron lifetime (τe). A lower Rct indicates faster charge transfer and less recombination.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental workflows and relationships in the electrochemical characterization of this compound.

An In-depth Technical Guide to the Theoretical and Computational Studies of D149 Dye

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational investigations into the D149 dye, a prominent metal-free organic sensitizer (B1316253) in the field of dye-sensitized solar cells (DSSCs). We delve into its electronic structure, photophysical properties, and the computational methodologies employed to understand and predict its performance.

Introduction to this compound

D149, a metal-free indoline (B122111) dye, is a significant sensitizer for DSSCs, demonstrating high solar energy conversion efficiencies.[1][2][3] Its chemical structure features a donor-π-acceptor (D-π-A) architecture, which is crucial for its function in DSSCs. The indoline group acts as the electron donor, conjugated to a rhodanine-based acceptor/anchoring group.[1] This design facilitates efficient intramolecular charge transfer upon photoexcitation, a key process for successful electron injection into the semiconductor's conduction band in a solar cell.[1][4] The high molar absorption coefficient of D149 contributes to efficient light harvesting.[1][5]

Computational Methodologies

The study of the this compound heavily relies on quantum chemical calculations to elucidate its electronic and optical properties. The primary computational tools used are Density Functional Theory (DFT) for ground-state properties and Time-Dependent DFT (TD-DFT) for excited-state properties.[5][6][7]

Experimental Protocols: Computational Details

A common computational protocol for investigating D149 involves the following steps:

-

Geometry Optimization: The ground-state geometry of the D149 molecule is optimized without any symmetry constraints. This is typically performed using DFT with a hybrid functional, such as B3LYP or PBE0, and a basis set like 6-31G(d).[5][8]

-

Electronic Structure Analysis: Following optimization, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are calculated. These are critical for predicting the efficiency of electron injection and dye regeneration in a DSSC.[5][8]

-

Excited State Calculations: TD-DFT is employed to calculate the vertical excitation energies, oscillator strengths, and corresponding maximum absorption wavelengths (λmax).[5][6] These calculations provide insights into the dye's light-harvesting capabilities.

-

Solvent Effects: To simulate more realistic conditions, solvent effects are often included using a Polarizable Continuum Model (PCM), such as the Conductor-like Polarizable Continuum Model (CPCM).[6][8] This is important as the dye's performance is influenced by the surrounding electrolyte.

-

Functional and Basis Set Selection: The choice of functional and basis set can significantly impact the accuracy of the results. Studies have benchmarked various functionals, including B3LYP, MPW1K, CAM-B3LYP, and PBE0, to determine the most suitable computational settings for predicting the properties of D149.[7][8]

Electronic and Photophysical Properties

Theoretical studies provide crucial data on the electronic and photophysical characteristics of D149. This information is vital for understanding its performance in DSSCs.

Table 1: Calculated Electronic Properties of this compound

| Property | Value (eV) | Computational Method | Reference |

| HOMO | -4.901 | DFT/B3LYP/6-31G(d) | [5] |

| LUMO | -2.873 | DFT/B3LYP/6-31G(d) | [5] |

Table 2: Calculated and Experimental Absorption Properties of this compound

| Solvent | Calculated λmax (nm) | Experimental λmax (nm) | Computational Method | Reference |

| Methanol | 533 | 533 | TD-DFT/PBE0 | [9] |

| Acetonitrile | - | 525-550 | - | [1] |

Performance in Dye-Sensitized Solar Cells (DSSCs)

The theoretical understanding of D149's properties directly correlates with its performance in DSSC devices. The alignment of its HOMO and LUMO levels with the conduction band of the semiconductor (e.g., TiO2 or ZnO) and the redox potential of the electrolyte determines the overall efficiency.[8]

Logical Relationship: DSSC Working Principle with D149

Caption: A simplified workflow of the key processes in a D149-sensitized solar cell.

Table 3: Photovoltaic Performance of DSSCs with this compound

| Semiconductor | Electrolyte | Jsc (mA/cm²) | Voc (V) | Fill Factor | Efficiency (%) | Reference |

| TiO2 | - | 9.43 | 0.624 | - | - | [4] |

| ZnO | Acetonitrile-based | - | - | - | 6.67 | [8] |

| TiO2 | Ionic Liquid | - | - | - | 9.03 | [8] |

Key Physicochemical Phenomena

Computational studies have also shed light on other important aspects of D149's behavior that influence its performance.

-

Isomerization: Irradiation of D149 with UV light can lead to reversible photoisomerization, which alters its absorption spectrum.[1][2] Understanding this process is crucial for ensuring the long-term stability of DSSCs.

-

Aggregation: D149 molecules can aggregate on the semiconductor surface, which can be detrimental to the device's performance by introducing competing deactivation pathways for the excited state.[1][2] Co-adsorbents are often used to mitigate this effect.

Experimental Workflow: Investigating D149 Photophysics

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Isomerization and Aggregation of the Solar Cell Dye D149 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isomerization and Aggregation of the Solar Cell Dye D149 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. shd.org.rs [shd.org.rs]

- 6. A TD-DFT investigation of ground and excited state properties in indoline dyes used for dye-sensitized solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. A TD-DFT investigation of ground and excited state properties in indoline dyes used for dye-sensitized solar cells - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

D149 dye CAS number and molecular weight

An in-depth guide to the physicochemical properties of D149 dye, tailored for researchers, scientists, and professionals in drug development.

Core Data

The indoline-based this compound is a high-extinction-coefficient, metal-free organic sensitizer.[1][2] Key quantitative data for this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 786643-20-7 | [1][3] |

| Molecular Weight | 741.94 g/mol | [1][2][3] |

| Molecular Formula | C42H35N3O4S3 | [1][3] |

Visual Representation

A logical diagram illustrating the fundamental properties of the this compound is provided below.

A diagram showing the key properties of the this compound.

References

Methodological & Application

Application Notes and Protocols for D149 Dye in Dye-Sensitized Solar Cell (DSSC) Fabrication

Introduction D149, a metal-free indoline (B122111) dye, is a prominent organic sensitizer (B1316253) used in the fabrication of Dye-Sensitized Solar Cells (DSSCs).[1] Its high molar extinction coefficient, broad absorption in the visible spectrum, and proven high power conversion efficiencies make it an excellent candidate for researchers developing efficient and cost-effective photovoltaic devices.[1][2] This document provides detailed application notes and protocols for the use of D149 in DSSC fabrication, intended for researchers and scientists in the fields of materials science, chemistry, and photovoltaics.

Chemical and Physical Properties of D149 Dye

D149 is characterized by an indoline donor group and a rhodanine-acetic acid acceptor/anchoring group, a structure that facilitates efficient intramolecular charge transfer upon photoexcitation.[1][2] A summary of its key properties is presented below.

| Property | Value | Reference |

| Chemical Name | 5-[[4-[4-(2,2-diphenylethenyl)phenyl]-1,2,3,3a,4,8b-hexahydrocyclopent[b]indol-7-yl]methylene]-2-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid | [3] |

| Molecular Formula | C₄₂H₃₅N₃O₄S₂ | [4] |

| Molecular Weight | 741.94 g/mol | [4] |

| Appearance | Light brown to black solid | [4] |

| Absorption Max (λmax) | ~525-550 nm (in solution) | [1][5] |

| HOMO Energy Level | ~ -5.49 eV | [6] |

| LUMO Energy Level | Sufficiently above the conduction band of TiO₂ (~ -4.0 to -4.2 eV) | [7][8] |

Performance of D149-based Dye-Sensitized Solar Cells

The performance of DSSCs sensitized with this compound can reach up to 9.0% power conversion efficiency.[1] Performance is influenced by several factors, including the choice of semiconductor, electrolyte, and the use of co-adsorbents to prevent dye aggregation.

| Device Configuration | V_oc (mV) | J_sc (mA/cm²) | FF | PCE (%) | Reference |

| D149 on TiO₂ | 624 | 9.43 | - | - | [9] |

| D149 on TiO₂ (with TEMPO-based electrolyte) | - | 4.9 | - | - | [10] |

| D149 on TiO₂ (without CDCA co-adsorbent) | 680 | 15.6 | 0.65 | 6.9 | [11] |

| D149 on TiO₂ (with CDCA co-adsorbent) | 710 | 16.2 | 0.67 | 7.7 | [11] |

| D149 on ZnO | 610 | 11.5 | 0.63 | 4.4 | [12] |

V_oc: Open-circuit voltage; J_sc: Short-circuit current density; FF: Fill factor; PCE: Power conversion efficiency; CDCA: Chenodeoxycholic acid.

Experimental Protocols

This section details the step-by-step procedure for fabricating a dye-sensitized solar cell using this compound.

I. Required Materials and Equipment

-

Substrates: Fluorine-doped Tin Oxide (FTO) coated glass

-

Semiconductor Paste: Titanium Dioxide (TiO₂) paste (e.g., DSL18NRT)

-

Dye and Co-adsorbent: this compound, Chenodeoxycholic acid (CDCA)

-

Solvents: Acetonitrile (B52724), tert-Butanol (B103910), Ethanol (B145695), Isopropanol

-

Electrolyte: Iodine-based electrolyte (e.g., 0.5 M LiI, 0.05 M I₂, 0.5 M 4-tert-butylpyridine (B128874) in acetonitrile)

-

Counter Electrode: Platinized FTO glass

-

Sealing: Surlyn thermoplastic gasket

-

Equipment: Screen printer or doctor blade, furnace, ultrasonic bath, solar simulator, potentiostat/galvanostat

II. DSSC Fabrication Workflow

The general workflow for fabricating a D149-sensitized solar cell involves preparing the photoanode and counter electrode, assembling the cell, and injecting the electrolyte.

Caption: Workflow for D149-based DSSC fabrication.

III. Detailed Methodologies

A. Photoanode Preparation

-

FTO Glass Cleaning: Sequentially clean FTO glass plates in an ultrasonic bath with detergent, deionized water, and ethanol for 15 minutes each. Dry the plates with a stream of nitrogen or clean air.

-

TiO₂ Deposition: Apply a layer of TiO₂ paste onto the conductive side of the FTO glass using a screen printer or the doctor-blade technique. A typical thickness for the mesoporous layer is 7-12 µm.[13]

-

Sintering: Dry the TiO₂-coated plates at 125°C for 5 minutes. Subsequently, sinter them in a furnace at 450°C for 30 minutes to ensure good particle necking and remove organic binders.[13] Allow the plates to cool to approximately 100°C.

-

Dye Solution Preparation: Prepare a 0.0625 mM solution of this compound with a 0.03125 mM concentration of chenodeoxycholic acid (CDCA) as a co-adsorbent.[13] A common solvent mixture is acetonitrile and tert-butanol (1:1 by volume).[13] The CDCA is crucial for preventing dye aggregation on the TiO₂ surface, which can otherwise reduce electron injection efficiency.[1][14]

-

Sensitization: Immerse the warm TiO₂ photoanodes (at ~100°C) into the this compound solution and leave them for at least 2 hours in a dark, sealed container to allow for complete dye adsorption.[13] After sensitization, rinse the photoanodes with the same solvent used for the dye solution to remove any non-adsorbed dye molecules.

B. Counter Electrode Preparation

-

Drill a small hole (or two) in a separate FTO glass plate for electrolyte injection.

-

Clean the FTO plate as described in step A1.

-

Deposit a thin layer of a platinum catalyst (e.g., from a H₂PtCl₆ solution in isopropanol) onto the conductive side and heat at 400°C for 15 minutes.

C. Cell Assembly and Characterization

-

Assembly: Place a 25 µm thick Surlyn gasket between the dye-sensitized photoanode and the platinized counter electrode. Seal the two electrodes together by heating them on a hot plate at ~120°C under gentle pressure.

-

Electrolyte Injection: Introduce the iodine-based electrolyte into the cell through the pre-drilled holes in the counter electrode via vacuum backfilling.

-

Sealing: Seal the injection holes using a small piece of Surlyn and a coverslip by heating.

-

Characterization: Measure the current density-voltage (J-V) characteristics of the assembled cell using a solar simulator (AM 1.5G, 100 mW/cm²) and a potentiostat. From the J-V curve, determine the key performance parameters: V_oc, J_sc, FF, and PCE.

Mechanism of Operation: Energy Levels and Electron Transfer

The efficiency of a D149-based DSSC is governed by the kinetics of electron transfer processes at the dye-semiconductor and dye-electrolyte interfaces. The energy level alignment of the components is critical for efficient operation.

-

Photoexcitation: The this compound absorbs incident photons, promoting an electron from its Highest Occupied Molecular Orbital (HOMO) to its Lowest Unoccupied Molecular Orbital (LUMO).[1]

-

Electron Injection: The excited electron is rapidly injected from the dye's LUMO into the conduction band (CB) of the TiO₂ semiconductor.[1] This process is thermodynamically favorable as the LUMO of D149 is positioned above the TiO₂ CB edge.[7][8]

-

Charge Transport: The injected electrons percolate through the mesoporous TiO₂ network to the FTO collector.

-

Dye Regeneration: The oxidized this compound molecule is regenerated by accepting an electron from the iodide (I⁻) species in the electrolyte, returning to its ground state.[15][16]

-

Electrolyte Regeneration: The resulting triiodide (I₃⁻) diffuses to the platinum counter electrode, where it is reduced back to iodide (I⁻), completing the circuit.

References

- 1. Isomerization and Aggregation of the Solar Cell Dye D149 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Photovoltaic characteristics and dye regeneration kinetics in D149-sensitized ZnO with varied dye loading and film thickness - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Protocol for D149 Dye Loading on TiO2 Photoanodes: Application Notes for Researchers

For Immediate Release

This document provides detailed application notes and a comprehensive protocol for the sensitization of titanium dioxide (TiO₂) photoanodes with the indoline (B122111) dye D149. This protocol is intended for researchers, scientists, and professionals in the fields of materials science, renewable energy, and drug development who are working with dye-sensitized solar cells (DSSCs).

Introduction

The indoline dye D149 is a metal-free organic sensitizer (B1316253) known for its high molar extinction coefficient, which allows for the use of thinner TiO₂ layers in DSSCs. Proper loading of the D149 dye onto the mesoporous TiO₂ photoanode is a critical step in the fabrication of high-efficiency DSSCs. The amount of adsorbed dye directly influences the light-harvesting efficiency of the device. Factors such as dye concentration, immersion time, temperature, and the use of co-adsorbents significantly impact the dye uptake and the overall photovoltaic performance. This protocol outlines a standardized procedure for achieving optimal this compound loading and provides a summary of the quantitative effects of key parameters.

Data Presentation: Optimizing this compound Loading Parameters

The following table summarizes the impact of varying key experimental parameters on the performance of D149-sensitized solar cells. The data presented is a synthesis of typical results found in the literature and should be used as a guideline for optimization.

| Parameter | Variation | Observation | Effect on DSSC Performance |

| This compound Concentration | 0.1 mM - 0.5 mM | Increasing concentration generally leads to higher dye loading up to a saturation point. | Higher concentrations can improve short-circuit current (Jsc) and efficiency, but excessive concentration may lead to aggregation, reducing performance. A common starting point is 0.3-0.5 mM. |

| Immersion Time | 1 hour - 24 hours | Dye adsorption increases with time, typically reaching saturation after a few hours. | Optimal immersion time is crucial. While longer times can increase dye loading, prolonged immersion may lead to dye aggregation or desorption of initially adsorbed dye, negatively impacting efficiency. A 1.5 to 3-hour immersion is often found to be optimal. |

| Temperature | 25°C - 60°C | Higher temperatures can accelerate the dye adsorption kinetics. | A moderately elevated temperature, such as 40°C, has been shown to be effective for D149 loading, potentially reducing the required immersion time.[1] |

| Solvent | Tetrahydrofuran (B95107) (THF), Acetonitrile (B52724)/tert-Butanol (B103910) | The choice of solvent affects dye solubility and aggregation. | A mixture of acetonitrile and tert-butanol is a commonly used solvent system for D149. |

| Co-adsorbent (CDCA) | 0 mM - 20 mM | Chenodeoxycholic acid (CDCA) is used to prevent dye aggregation on the TiO₂ surface. | The addition of CDCA is highly recommended. A typical concentration ratio is 1:10 to 1:20 (D149:CDCA) in the dye solution to ensure a monolayer of dye molecules and improve electron injection. |

Experimental Protocol: this compound Loading

This section details the step-by-step methodology for the sensitization of TiO₂ photoanodes with this compound.

Materials and Reagents:

-

This compound (5-((4-(bis(4-(hexyloxy)phenyl)amino)phenyl)ethynyl)-2-cyanoacrylic acid)

-

Titanium dioxide (TiO₂) coated photoanodes (sintered)

-

Anhydrous tetrahydrofuran (THF) or a mixture of anhydrous acetonitrile and tert-butanol (e.g., 1:1 v/v)

-

Chenodeoxycholic acid (CDCA)

-

Anhydrous ethanol (B145695)

-

Nitrogen gas source

-

Sealed, light-proof container

Procedure:

-

Preparation of the this compound Solution:

-

Prepare a 0.3 mM to 0.5 mM solution of this compound in the chosen solvent (e.g., acetonitrile/tert-butanol 1:1 v/v).

-

Add chenodeoxycholic acid (CDCA) as a co-adsorbent to the dye solution. A typical concentration for CDCA is 10-20 times that of the this compound (e.g., for a 0.5 mM D149 solution, use 5-10 mM CDCA).

-

Ensure all components are fully dissolved by gentle stirring or sonication in a sealed container to prevent solvent evaporation.

-

-

Dye Sensitization of TiO₂ Photoanodes:

-

Ensure the sintered TiO₂ photoanodes are at room temperature after the high-temperature annealing step. It is crucial that the photoanodes are still warm (around 70-80°C) when immersed in the dye solution to prevent water absorption from the ambient air.

-

Place the TiO₂ photoanodes in a sealed, light-proof container.

-

Completely immerse the photoanodes in the prepared this compound solution.

-

Allow the sensitization process to proceed for a predetermined time, typically between 1.5 to 3 hours, at a constant temperature (e.g., 40°C).[1] The optimal time should be determined experimentally.

-

-

Rinsing and Drying:

-

After the immersion period, carefully remove the photoanodes from the dye solution.

-

Rinse the sensitized photoanodes with anhydrous ethanol to remove any non-adsorbed dye molecules from the surface.

-

Dry the photoanodes using a gentle stream of nitrogen gas.

-

-

Assembly of the Dye-Sensitized Solar Cell:

-

The freshly prepared D149-sensitized TiO₂ photoanodes are now ready for assembly into a DSSC, typically in a sandwich-type configuration with a platinum-coated counter electrode and an electrolyte.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the this compound loading protocol.

Caption: Experimental workflow for this compound loading on TiO₂ photoanodes.

Conclusion

This protocol provides a robust starting point for the successful sensitization of TiO₂ photoanodes with this compound. Researchers are encouraged to use the provided data and methodologies as a foundation for their own experimental optimization, as the ideal conditions can vary depending on the specific properties of the TiO₂ film and other cell components. Careful control of the dye loading process is paramount to achieving high-performance dye-sensitized solar cells.

References

Application Notes and Protocols for D149 Dye Sensitization of ZnO Nanostructures

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the sensitization of zinc oxide (ZnO) nanostructures with D149 dye, primarily for applications in dye-sensitized solar cells (DSSCs).

Introduction

Zinc oxide (ZnO) is a promising alternative to titanium dioxide (TiO2) as a photoanode material in DSSCs due to its wide bandgap (3.37 eV), high electron mobility, and versatile nanostructure morphologies.[1][2][3] The performance of ZnO-based DSSCs is critically dependent on the effective sensitization by a dye that can absorb a broad range of the solar spectrum and efficiently inject electrons into the ZnO conduction band. The indoline (B122111) dye D149 is a metal-free organic sensitizer (B1316253) known for its high molar extinction coefficient and good photovoltaic performance when paired with ZnO nanostructures.[3][4]

This document outlines the key experimental procedures for fabricating and characterizing D149-sensitized ZnO nanostructure-based solar cells, along with a summary of reported performance data.

Key Performance Data

The following table summarizes the photovoltaic performance of DSSCs employing this compound with various ZnO nanostructures. These parameters are crucial for evaluating and comparing the efficiency of the solar cells.

| ZnO Nanostructure | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) | Power Conversion Efficiency (η) (%) | Reference |

| Nanoparticles (20 nm) | 0.55 | 8.2 | 0.51 | 2.28 | [5][6] |

| Nanospheres (800 nm) | 0.64 | 6.47 | 0.52 | 2.15 | [7] |

| Nanoporous Films | - | - | - | 4.27 | [3] |

| Triangular Nanostructures (~30 nm) | - | - | 59.88% | 2.62 | [8] |

| Spiky Microballs | - | - | - | 1.79 | [8] |

| Nanoparticles (Theoretical Model with 2,2,2-Trifluoroethanol solvent) | - | - | - | 1.662 | [9][10] |

Experimental Protocols

Preparation of ZnO Nanostructure Photoanode

This protocol describes the preparation of a mesoporous ZnO nanoparticle film on a fluorine-doped tin oxide (FTO) coated glass substrate, a common photoanode for DSSCs.

Materials:

-

FTO-coated glass substrates

-

ZnO nanoparticles (e.g., 20 nm)

-

Acetic acid

-

Triton X-100

-

Absolute ethanol (B145695)

-

Ceramic mortar and pestle

-

Ultrasonicator

-

Hot plate

-

Doctor blade or screen printing setup

Procedure:

-

Substrate Cleaning: Thoroughly clean the FTO glass substrates by sonicating in a sequence of detergent, deionized water, and ethanol. Dry the substrates with a stream of nitrogen or clean air.

-

Preparation of ZnO Paste:

-

Grind 0.60 g of ZnO nanoparticles with 5 drops of acetic acid in a ceramic mortar.[5]

-

Add 3 drops of Triton X-100 to the mixture and continue grinding.[5]

-

Gradually add 40.0 ml of absolute ethanol while mixing thoroughly to form a uniform dispersion.[5]

-

Ultrasonicate the dispersion for 15 minutes to obtain a clear and homogenous paste.[5]

-

-

Deposition of ZnO Film:

-

Mask the cleaned FTO substrates with adhesive tape to define the active area.

-

Deposit the ZnO paste onto the FTO substrate using a doctor blade or screen printing technique to achieve the desired thickness (e.g., 9 µm).

-

Remove the adhesive tape.

-

-

Sintering of ZnO Film:

-

Dry the film in air at room temperature.

-

Sinter the ZnO-coated substrate in a furnace. A typical sintering program involves heating to 450°C for 30 minutes. This step is crucial for removing organic binders and ensuring good electrical contact between the ZnO nanoparticles.

-

Allow the photoanode to cool down to room temperature slowly.

-

Dye Sensitization with D149

This protocol details the process of adsorbing the this compound onto the surface of the prepared ZnO photoanode.

Materials:

-

Prepared ZnO photoanodes

-

This compound

-

tert-Butanol or Butanol

-

Airtight container

Procedure:

-

Preparation of Dye Solution: Prepare a 0.3 mM solution of this compound in a 1:1 volume ratio of acetonitrile and butanol.[5]

-

Dye Immersion:

-

While the ZnO photoanode is still warm (around 80°C), immerse it in the this compound solution.

-

Keep the photoanode immersed in the dye solution in a sealed, dark container for a specific duration, typically ranging from 1 to 12 hours.[3][5] The optimal immersion time depends on the porosity and thickness of the ZnO film.

-

-

Rinsing: After dye loading, remove the photoanode from the solution and rinse it with acetonitrile to remove any non-adsorbed dye molecules.[5]

-

Drying: Dry the sensitized photoanode in a gentle stream of air or in a desiccator.

Assembly of the Dye-Sensitized Solar Cell

This protocol describes the assembly of the D149-sensitized ZnO photoanode with a counter electrode and electrolyte to form a complete DSSC.

Materials:

-

D149-sensitized ZnO photoanode

-

Counter electrode (e.g., platinized FTO glass)

-

Electrolyte solution (e.g., containing an iodide/triiodide redox couple)

-

Thermoplastic sealant (e.g., Surlyn)

-

Hot press or heat gun

-

Vacuum backfilling equipment (optional)

Procedure:

-

Counter Electrode Preparation: A platinized FTO glass is commonly used as a counter electrode. This can be prepared by depositing a thin layer of platinum (e.g., by sputtering or thermal decomposition of a platinum precursor).

-

Sealing: Place a frame of the thermoplastic sealant around the active area of the sensitized photoanode.

-

Assembly: Place the counter electrode on top of the photoanode, with the conductive sides facing each other.

-

Heat Sealing: Heat the assembly on a hot plate or with a heat gun to melt the sealant and bond the two electrodes together, leaving one or two small holes for electrolyte filling.

-

Electrolyte Injection: Introduce the electrolyte into the cell through the pre-drilled holes via capillary action or vacuum backfilling.

-

Sealing the Holes: Seal the filling holes with a small piece of sealant and a cover glass to prevent electrolyte leakage and evaporation.

Visualizations

Working Principle of a D149-Sensitized ZnO DSSC

The following diagram illustrates the electron transfer processes occurring in a D149-sensitized ZnO dye-sensitized solar cell.

Caption: Electron transfer pathway in a D149-sensitized ZnO DSSC.

Experimental Workflow for DSSC Fabrication

This diagram outlines the major steps involved in the fabrication of a D149-sensitized ZnO dye-sensitized solar cell.

Caption: Workflow for fabricating D149-sensitized ZnO DSSCs.